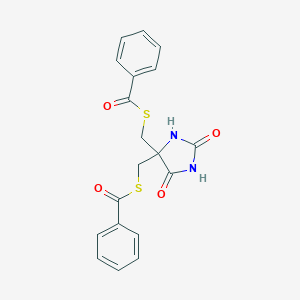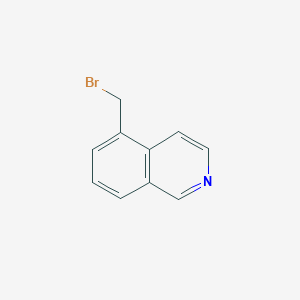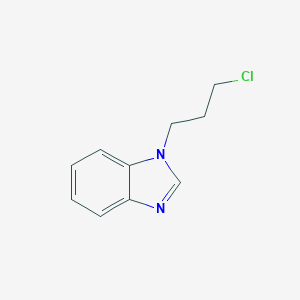
1-(3-Chloropropyl)-1H-benzimidazole
Descripción general
Descripción
1-(3-Chloropropyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical agent. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
DNA Topoisomerase Inhibition
1-(3-Chloropropyl)-1H-benzimidazole derivatives have shown potential as inhibitors of mammalian type I DNA topoisomerases, a class of enzymes involved in DNA replication and transcription. For instance, specific derivatives like 5-methyl-4-(1H-benzimidazole-2-yl)phenol have demonstrated significant inhibitory effects in quantitative in vitro plasmid supercoil relaxation assays (Alpan, Gunes, & Topçu, 2007).
Anticancer Activity
A series of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles, including derivatives of 1-(3-Chloropropyl)-1H-benzimidazole, have been synthesized and evaluated for their anticancer properties. These compounds have displayed noteworthy antitumor activity against a range of cancer cell lines, indicating their potential as anticancer agents (Kalalbandi & Seetharamappa, 2015).
Cytotoxicity and Kinase Inhibition
Compounds synthesized from 1-(3-Chloropropyl)-1H-benzimidazole have been studied for their cytotoxic effects against certain cancer cell lines. Additionally, these compounds have been evaluated for their inhibitory effects on human recombinant casein kinase 2alpha subunit, an enzyme implicated in cancer progression (Łukowska-Chojnacka et al., 2016).
Corrosion Inhibition
New benzimidazole derivatives, including those based on 1-(3-Chloropropyl)-1H-benzimidazole, have been synthesized and characterized for their potential as corrosion inhibitors. Their efficacy in protecting carbon steel in acidic environments has been demonstrated, providing insights into novel applications in material science (Rouifi et al., 2020).
Green Synthesis of Derivatives
Research has focused on the green synthesis of novel benzimidazole derivatives using 1-(3-Chloropropyl)-1H-benzimidazole. This approach highlights the environmentally friendly synthesis of these compounds, potentially expanding their applications in drug design and other fields (Nikpassand & Pirdelzendeh, 2016).
Propiedades
IUPAC Name |
1-(3-chloropropyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEJMYXQANEOMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)-1H-benzimidazole | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

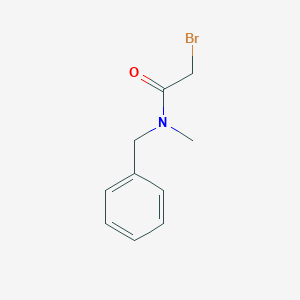


![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)

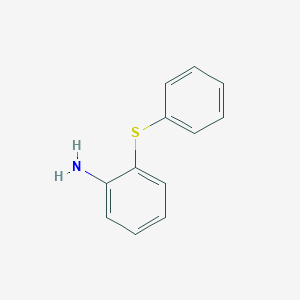
![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)
![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)
